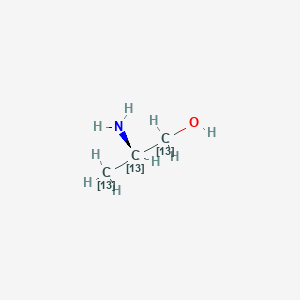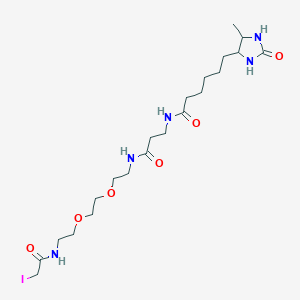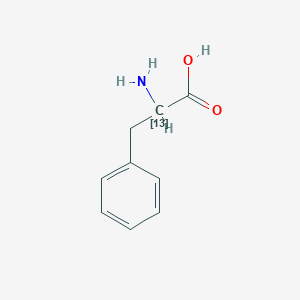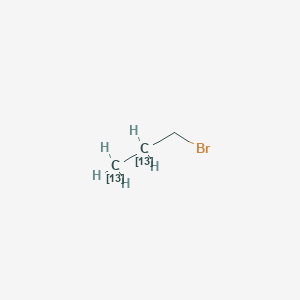
(R)-2-Aminopropan-1-ol-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Aminopropan-1-ol-13C3 is a chiral amino alcohol compound that contains three carbon-13 isotopes. This compound is of interest in various fields of scientific research due to its unique isotopic labeling, which makes it useful in tracing and studying metabolic pathways, reaction mechanisms, and molecular interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Aminopropan-1-ol-13C3 typically involves the use of isotopically labeled precursors. One common method is the reduction of ®-2-Nitropropane-1-ol-13C3 using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and to ensure the purity of the product.
Industrial Production Methods
Industrial production of ®-2-Aminopropan-1-ol-13C3 may involve large-scale synthesis using similar reduction methods but with optimized reaction conditions for higher yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired isotopically labeled compound.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Aminopropan-1-ol-13C3 undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form primary amines using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorinated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ®-2-Aminopropanal-13C3 or ®-2-Aminopropanone-13C3.
Reduction: Formation of ®-1-Aminopropan-1-ol-13C3.
Substitution: Formation of ®-2-Chloropropan-1-ol-13C3.
Applications De Recherche Scientifique
®-2-Aminopropan-1-ol-13C3 has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and in studying reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation and transformation of isotopically labeled compounds in biological systems.
Medicine: Utilized in the development of isotopically labeled pharmaceuticals for studying drug metabolism and pharmacokinetics.
Industry: Applied in the production of specialty chemicals and in the development of new materials with specific isotopic labeling.
Mécanisme D'action
The mechanism of action of ®-2-Aminopropan-1-ol-13C3 involves its interaction with various molecular targets and pathways. As an amino alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The isotopic labeling allows for detailed studies of its metabolic pathways and the identification of specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-Aminopropan-1-ol
- (S)-2-Aminopropan-1-ol
- ®-2-Aminobutan-1-ol
Uniqueness
®-2-Aminopropan-1-ol-13C3 is unique due to its isotopic labeling with carbon-13, which distinguishes it from other similar compounds. This labeling allows for precise tracking and analysis in various scientific studies, making it a valuable tool in research applications.
Propriétés
Formule moléculaire |
C3H9NO |
|---|---|
Poids moléculaire |
78.088 g/mol |
Nom IUPAC |
(2R)-2-amino(1,2,3-13C3)propan-1-ol |
InChI |
InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m1/s1/i1+1,2+1,3+1 |
Clé InChI |
BKMMTJMQCTUHRP-NOJZMAGESA-N |
SMILES isomérique |
[13CH3][13C@H]([13CH2]O)N |
SMILES canonique |
CC(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methylidyne[(1S)-1-phenylethyl]azanium](/img/structure/B12059842.png)











![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12059916.png)

